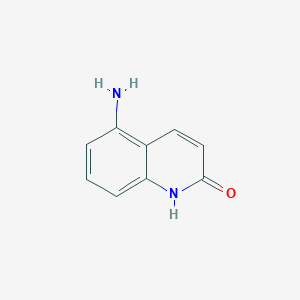

5-Aminoquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANDEJPAZFBPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=O)NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577341 | |

| Record name | 5-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61317-32-6 | |

| Record name | 5-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-2(1H)-quinolinone

This technical guide provides a comprehensive overview of the physicochemical properties of 5-amino-2(1H)-quinolinone, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide also presents data for structurally related compounds to offer valuable comparative insights. Furthermore, it details established experimental protocols for determining these essential properties and includes visualizations of key experimental workflows and a relevant biological pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial in determining its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). For 5-amino-2(1H)-quinolinone, while some properties can be calculated, specific experimental data remains scarce.

Molecular and Structural Data

Basic molecular information for 5-amino-2(1H)-quinolinone is summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-amino-1H-quinolin-2-one | --INVALID-LINK-- |

| CAS Number | 61317-32-6 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C2C=CC(=O)NC2=C1)N | --INVALID-LINK-- |

Experimental Physicochemical Data

Table of Comparative Experimental Data

| Property | 5-aminoquinoline | 5-aminoisoquinoline | 2-aminoquinoline |

| Melting Point | 106-109 °C[1][2][3] | 128 °C[4] | 131.5 - 132.5 °C[5] |

| Aqueous Solubility | Soluble in DMSO, Methanol[1][3] | 1.4 µg/mL (at pH 7.4)[4] | 0.92 g/L (predicted)[6] |

| pKa | 5.46 (+1) at 20°C[1][3] | Data not available | 6.16 (strongest basic, predicted)[6] |

| logP | Data not available | Data not available | 1.87[5] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and determination of key physicochemical properties of quinolinone derivatives.

Synthesis of 5-amino-2(1H)-quinolinone

A plausible synthetic route for 5-amino-2(1H)-quinolinone can be adapted from the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a compound containing an activated methylene group. An alternative approach is a domino nitro reduction-heterocyclization.

Representative Protocol: Domino Nitro Reduction-Friedländer Heterocyclization [7]

-

Reaction Setup: To a solution of the appropriate 2-nitrobenzaldehyde derivative and an active methylene compound (e.g., an ester or ketone) in acetic acid, add iron powder.

-

Reaction Execution: Heat the mixture under reflux. The iron in acetic acid will reduce the nitro group to an amine in situ.

-

Cyclization: The newly formed amino group will then react with the active methylene compound via a Friedländer condensation to form the quinoline ring.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the iron salts.

-

Extraction: Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Purification by Column Chromatography

Purification of the synthesized 5-amino-2(1H)-quinolinone can be achieved using column chromatography.

Protocol:

-

Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-amino-2(1H)-quinolinone.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

-

Sample Preparation: Place a small amount of the dried, powdered sample into a capillary tube sealed at one end.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic solubility.[8][9][10][11][12]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

-

Compound Distribution: Dissolve a known amount of the compound in one of the phases (usually the aqueous phase).

-

Equilibration: Mix equal volumes of the n-octanol and aqueous phases containing the compound in a sealed container and agitate until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mandatory Visualizations

The following diagrams illustrate key experimental and biological processes related to 5-amino-2(1H)-quinolinone and its derivatives.

Biological Context: Signaling Pathways

While specific signaling pathways for 5-amino-2(1H)-quinolinone are not yet defined, the broader class of quinolinone derivatives has been shown to interact with various biological targets. For instance, certain quinolinone derivatives act as inhibitors of p38 MAP kinase, a key enzyme in a signaling cascade that regulates inflammatory responses.[13] Other studies have implicated quinolinone derivatives as modulators of the Hedgehog-GLI signaling pathway, which is crucial in embryonic development and can be dysregulated in cancer.[14] Furthermore, some quinolinone derivatives have been investigated for their immunosuppressive activity by inhibiting the release of interleukin-2 (IL-2) from T cells, a process involving the NF-κB and NFAT signaling pathways.[15]

Conclusion

This technical guide consolidates the available information on the physicochemical properties of 5-amino-2(1H)-quinolinone. While direct experimental data for this specific molecule is limited, this guide provides valuable context through data from related compounds and established experimental protocols. The provided workflows and diagrams offer a practical framework for the synthesis, purification, and characterization of this and similar quinolinone derivatives. Further experimental investigation is necessary to fully elucidate the specific physicochemical profile of 5-amino-2(1H)-quinolinone and to understand its potential in drug discovery and development.

References

- 1. 5-Aminoquinoline CAS#: 611-34-7 [m.chemicalbook.com]

- 2. 5-Aminoquinoline 97 611-34-7 [sigmaaldrich.com]

- 3. 5-Aminoquinoline | 611-34-7 [chemicalbook.com]

- 4. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]

- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Aminoquinolin-2(1H)-one: Starting Materials and Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Aminoquinolin-2(1H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis predominantly proceeds through a two-step pathway involving the nitration of a quinolinone precursor followed by the reduction of the resulting nitro intermediate. This document details the starting materials, key precursors, and experimental protocols for these transformations, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Synthesis Pathway

The principal strategy for the synthesis of this compound involves two key transformations:

-

Nitration: The introduction of a nitro group at the C5 position of the quinolin-2(1H)-one scaffold.

-

Reduction: The subsequent reduction of the 5-nitro group to the corresponding 5-amino group.

This pathway is favored due to the accessibility of the starting materials and the generally high efficiency of the individual steps.

Step 1: Synthesis of the Precursor, 5-Nitroquinolin-2(1H)-one

The critical precursor for the synthesis of this compound is 5-Nitroquinolin-2(1H)-one. This intermediate is typically prepared by the nitration of quinolin-2(1H)-one.

Starting Material: Quinolin-2(1H)-one

Quinolin-2(1H)-one, also known as carbostyril, serves as the primary starting material. It is a commercially available compound, but can also be synthesized through various methods, such as the Knorr synthesis of quinolines.

Nitration Reaction

The nitration of quinolin-2(1H)-one is a crucial step that introduces the nitro group at the desired position. The regioselectivity of this reaction is influenced by the reaction conditions.

Experimental Protocol: Nitration of Quinolin-2(1H)-one

A common method for the nitration of quinoline derivatives involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Materials:

-

Quinolin-2(1H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add quinolin-2(1H)-one to concentrated sulfuric acid while maintaining a low temperature.

-

Once the quinolin-2(1H)-one is fully dissolved, slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude 5-nitroquinolin-2(1H)-one.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

| Parameter | Condition |

| Starting Material | Quinolin-2(1H)-one |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Solvent | Sulfuric Acid |

| Temperature | 0-10 °C (addition), Room Temp. (reaction) |

| Reaction Time | 2-4 hours |

| Work-up | Precipitation in ice-water, filtration |

| Purification | Recrystallization (e.g., from ethanol) |

| Typical Yield | 60-75% |

Table 1: Summary of typical reaction conditions for the nitration of quinolin-2(1H)-one.

Step 2: Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 5-Nitroquinolin-2(1H)-one to the corresponding amine. Several methods are available for this transformation, with the choice often depending on the desired scale, selectivity, and available reagents.

Reduction Methods

Commonly employed methods for the reduction of aromatic nitro compounds include:

-

Catalytic Hydrogenation: This is a clean and efficient method often utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source like hydrogen gas (H₂) or hydrazine hydrate (N₂H₄·H₂O).

-

Metal-Acid Reduction: Classical methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH) are also effective.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

5-Nitroquinolin-2(1H)-one

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine Hydrate (80% solution)

-

Ethanol or Isopropanol

Procedure:

-

Suspend 5-Nitroquinolin-2(1H)-one in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

Add a catalytic amount of 10% Pd/C to the suspension.

-

Heat the mixture to reflux.

-

Slowly add hydrazine hydrate dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for a specified period until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the catalyst.

-

Allow the filtrate to cool, which should induce crystallization of the product.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry to obtain this compound.

Experimental Protocol: Metal-Acid Reduction (Fe/AcOH)

Materials:

-

5-Nitroquinolin-2(1H)-one

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

Procedure:

-

To a solution of 5-Nitroquinolin-2(1H)-one in a mixture of ethanol and acetic acid, add iron powder in portions.

-

Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

| Parameter | Catalytic Hydrogenation | Metal-Acid Reduction (Fe/AcOH) |

| Starting Material | 5-Nitroquinolin-2(1H)-one | 5-Nitroquinolin-2(1H)-one |

| Reagents | 10% Pd/C, Hydrazine Hydrate | Iron powder, Acetic Acid |

| Solvent | Ethanol or Isopropanol | Ethanol/Acetic Acid |

| Temperature | Reflux | Reflux |

| Reaction Time | 1-3 hours | 2-6 hours |

| Work-up | Filtration of catalyst, crystallization | Filtration, extraction, neutralization |

| Purification | Crystallization | Column chromatography or recrystallization |

| Typical Yield | >90% | 70-85% |

Table 2: Comparison of common reduction methods for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the nitration of quinolin-2(1H)-one followed by the reduction of the resulting 5-nitro intermediate. The choice of reagents and reaction conditions for both the nitration and reduction steps can be tailored to meet specific laboratory needs, considering factors such as scale, desired purity, and available equipment. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug discovery and development to successfully synthesize this important molecular scaffold.

Spectroscopic and Analytical Characterization of 5-Aminoquinolin-2(1H)-one: A Technical Guide

Introduction

5-Aminoquinolin-2(1H)-one, with the CAS Number 61317-32-6, is a quinolinone derivative of interest in medicinal chemistry and drug development.[1][2][3][4] Its structure combines a lactam ring with an aromatic amine, suggesting potential for diverse biological activities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on data from similar quinolinone and aminoquinoline structures.[5][6][7][8]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.4 - 6.6 | d | 9.0 - 10.0 |

| H-4 | 7.7 - 7.9 | d | 9.0 - 10.0 |

| H-6 | 6.8 - 7.0 | d | 7.5 - 8.5 |

| H-7 | 7.2 - 7.4 | t | 7.5 - 8.5 |

| H-8 | 7.0 - 7.2 | d | 7.5 - 8.5 |

| NH (amide) | 10.0 - 12.0 | br s | - |

| NH₂ (amine) | 4.5 - 5.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 - 165 |

| C-3 | 120 - 123 |

| C-4 | 138 - 141 |

| C-4a | 115 - 118 |

| C-5 | 145 - 148 |

| C-6 | 110 - 113 |

| C-7 | 128 - 131 |

| C-8 | 118 - 121 |

| C-8a | 138 - 141 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H (amide) | 3100 - 3300 | Stretching, broad |

| N-H (amine) | 3300 - 3500 | Stretching, two bands |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (lactam) | 1650 - 1680 | Stretching |

| C=C (aromatic) | 1580 - 1620 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Exact Mass | 160.0637 |

| Predicted [M+H]⁺ | 161.0715 |

| Common Fragments | Loss of CO, loss of NH₃ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[9]

-

Thoroughly mix the solution to ensure homogeneity.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.[9]

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 seconds.[9]

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Apply baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[10]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[11]

-

Place a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure (several tons) to form a transparent or translucent pellet.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the spectrum of the sample pellet.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[12]

-

A small amount of formic acid (0.1%) can be added to the final solution to promote protonation for positive ion mode analysis.

Acquisition Parameters (Positive ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for fragmentation analysis.

Data Processing:

-

The acquired data is processed using the instrument's software.

-

The exact mass of the molecular ion ([M+H]⁺) is determined from the full scan spectrum.

-

The fragmentation pattern is analyzed from the MS/MS spectrum to aid in structural elucidation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. 1stsci.com [1stsci.com]

- 4. anexib.com [anexib.com]

- 5. rsc.org [rsc.org]

- 6. 5-Aminoquinoline(611-34-7) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. r-nmr.eu [r-nmr.eu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

CAS number and molecular formula for 5-Aminoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Aminoquinolin-2(1H)-one, a heterocyclic organic compound of interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular formula, and outlines a feasible synthetic route. Furthermore, it compiles available physicochemical and spectroscopic data, drawing comparisons with the closely related compound, 5-aminoquinoline. The guide also explores the potential biological activities of this compound based on the established pharmacology of the quinolin-2(1H)-one scaffold, with a focus on its potential as a kinase inhibitor and antibacterial agent. Detailed experimental protocols for relevant biological assays are provided to facilitate further investigation into its therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-amino-2(1H)-quinolinone, is a quinolinone derivative with the chemical formula C₉H₈N₂O.[1][2] Key identification and physicochemical parameters are summarized in Table 1. While specific experimental data for this compound is limited in publicly available literature, data for the structurally similar compound 5-aminoquinoline is provided for reference.

Table 1: Chemical Identity and Physicochemical Properties

| Property | This compound | 5-Aminoquinoline (for reference) |

| CAS Number | 61317-32-6[1] | 611-34-7[3] |

| Molecular Formula | C₉H₈N₂O[1][2] | C₉H₈N₂[3] |

| Molecular Weight | 160.17 g/mol [1] | 144.17 g/mol [3] |

| Melting Point | Not available | 106-109 °C[4] |

| Boiling Point | Not available | 310 °C[4] |

| Solubility | Not available | Soluble in DMSO, Methanol[4] |

| pKa | Not available | 5.46 (20 °C)[4] |

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from a suitable quinoline precursor. This process is outlined below.

Synthesis of 5-Nitroquinolin-2(1H)-one

The synthesis of the key intermediate, 5-nitroquinolin-2(1H)-one, can be achieved through the nitration of quinolin-2(1H)-one. Various nitration methods are described in the literature for quinoline and its derivatives.

Reduction of 5-Nitroquinolin-2(1H)-one to this compound

The final step involves the reduction of the nitro group of 5-nitroquinolin-2(1H)-one to an amino group. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Nitroquinolin-2(1H)-one

-

Palladium on carbon (10% Pd/C)

-

Hydrazine hydrate

-

Ethanol

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve 5-nitroquinolin-2(1H)-one in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Heat the mixture to reflux under an inert atmosphere.

-

Slowly add hydrazine hydrate to the refluxing mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 5-Aminoquinoline (Reference)

| Spectroscopy | Data |

| ¹H NMR | Spectral data available.[3] |

| ¹³C NMR | Spectral data available.[3] |

| IR | Spectral data available.[3] |

| Mass Spectrometry | m/z: 144 (M⁺)[3] |

Potential Biological Activities and Signaling Pathways

The quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5] Derivatives have shown a wide range of therapeutic potential, including as antibacterial agents and kinase inhibitors.

Potential as Kinase Inhibitors

Several quinolin-2(1H)-one derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Diagram 1: Simplified EGFR/HER2 Signaling Pathway

Caption: Simplified representation of the EGFR/HER2 signaling cascade.

Potential as Antibacterial Agents

Quinolone and quinolin-2-one derivatives have a long history as effective antibacterial agents.[8] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

-

Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: Experimental Workflow for Antibacterial Activity Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential as PARP Inhibitors

Recent studies have highlighted the potential of quinolinone derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Olaparib, a PARP inhibitor containing a phthalazinone core, has shown clinical success.[10] The quinazolinone scaffold, a bioisostere of the phthalazinone core, has been utilized to develop novel PARP-1 inhibitors.[11][12] Given the structural similarities, this compound could also be explored for its PARP inhibitory activity.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery. Its quinolin-2(1H)-one core suggests potential for a range of biological activities, including but not limited to kinase inhibition and antibacterial effects. The synthetic route is feasible, and the provided experimental protocols offer a starting point for its biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, spectroscopic profile, and the specific biological targets and mechanisms of action of this compound.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. anexib.com [anexib.com]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics | MDPI [mdpi.com]

- 4. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fmhr.net [fmhr.net]

- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 5-Aminoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 5-Aminoquinolin-2(1H)-one, a significant heterocyclic compound. Quinolin-2(1H)-one derivatives are recognized for their diverse biological activities, including applications as anticancer, antibacterial, and anti-inflammatory agents.[1][2] Understanding the electronic properties of these molecules at a quantum level is crucial for rational drug design and the development of novel materials. Theoretical studies, primarily employing Density Functional Theory (DFT), offer profound insights into molecular stability, reactivity, and spectroscopic properties, guiding further experimental work.[1][3]

Computational Methodologies: A Standard Protocol

The investigation of the electronic structure of quinoline derivatives is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful and widely used methods for this purpose due to their balance of computational cost and accuracy.[3][4]

Experimental Protocols:

A typical computational protocol for analyzing the electronic structure of a molecule like this compound involves the following steps:

-

Molecular Structure Optimization:

-

The initial 3D structure of the molecule is built.

-

Geometry optimization is performed to find the most stable conformation (the global minimum on the potential energy surface).[5]

-

A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p) or 6-31G(d,p).[3][6] These calculations are often performed using software packages like Gaussian.[6]

-

-

Vibrational Frequency Analysis:

-

Following optimization, vibrational frequency calculations are performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[6]

-

These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[4][7]

-

-

Electronic Property Calculation:

-

Using the optimized geometry, various electronic properties are calculated. This includes the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][8]

-

The energies of these orbitals and the resulting HOMO-LUMO energy gap (Eg) are critical for understanding the molecule's chemical reactivity and stability.[9]

-

Other properties like the Molecular Electrostatic Potential (MEP) are calculated to identify reactive sites.[4][10]

-

-

Excited State and Spectral Analysis:

-

To understand the molecule's photophysical properties, Time-Dependent DFT (TD-DFT) calculations are employed.[3][6]

-

This method is used to calculate the electronic absorption spectra (UV-Vis spectra), providing information on excitation energies and oscillator strengths.[1][6]

-

Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to simulate more realistic conditions.[6]

-

Key Electronic Structure Parameters

Quantum chemical calculations yield a wealth of quantitative data that describe the electronic characteristics of a molecule. These descriptors are vital for predicting reactivity, stability, and potential applications in pharmacology and materials science.[9]

Data Presentation:

The following table summarizes key quantum chemical descriptors calculated for a novel quinoline derivative using DFT, which serves as a representative example for the this compound scaffold.[9]

| Parameter | Symbol | Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.822 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.742 eV | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | Eg | 4.08 eV | Relates to chemical reactivity and stability; a larger gap implies higher stability.[9][10] |

| Chemical Potential | µ | -4.782 eV | Describes the escaping tendency of electrons from a system; a high value indicates significant electron-accepting ability.[9] |

| Chemical Hardness | η | 2.033 eV | Measures resistance to change in electron distribution; moderate hardness suggests a balance between stability and reactivity.[9] |

| Global Electrophilicity Index | ω | µ²/2η | Quantifies the electrophilic nature of the molecule.[6] |

| Global Softness | σ | 1/2η | The reciprocal of hardness, indicating the molecule's polarizability.[6] |

Data sourced from a comprehensive analysis of a novel quinoline derivative, demonstrating typical values for this class of compounds.[9]

Visualization of Theoretical Workflow

The logical flow of a computational study on molecular electronic structure can be visualized to clarify the relationships between different calculation steps.

Caption: Workflow for theoretical analysis of molecular electronic structure.

Conclusion

Theoretical studies on the electronic structure of this compound and its derivatives are indispensable for modern chemical and pharmaceutical research. By employing methods like DFT and TD-DFT, researchers can obtain detailed insights into the molecule's stability, reactivity, and spectroscopic signatures. The calculated parameters, such as the HOMO-LUMO gap and molecular electrostatic potential, serve as powerful predictors for the molecule's behavior in chemical and biological systems. This computational-first approach accelerates the design and discovery of new quinolin-2(1H)-one-based drugs and functional materials, providing a robust theoretical foundation for experimental validation.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-Aminoquinolin-2(1H)-one and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 5-Aminoquinolin-2(1H)-one and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and pharmacokinetic properties of drug candidates. In the case of this compound, the principal tautomeric equilibria involve the lactam-lactim and amine-imine forms. Understanding the predominant tautomeric forms under various conditions is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes the structural aspects of the key tautomers, presents quantitative data from analogous systems to illustrate the effects of substituents and solvents, details the experimental and computational methodologies for tautomer analysis, and provides visual representations of the underlying principles and workflows.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry with profound implications in medicinal chemistry. The ability of a molecule to exist in multiple tautomeric forms can significantly influence its physicochemical properties, such as acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate how a molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a thorough understanding of the tautomeric landscape of a lead compound is therefore not merely academic but a critical component of preclinical research.

The 2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an amino group at the 5-position, as in this compound, introduces additional layers of complexity and opportunity for molecular design, primarily through the interplay of lactam-lactim and amine-imine tautomerism.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms. The most significant of these are the lactam-amino, lactim-amino, lactam-imine, and lactim-imine forms.

-

Lactam-Lactim Tautomerism: This is a form of keto-enol tautomerism specific to cyclic amides (lactams). The equilibrium is between the 2-oxo (lactam) form and the 2-hydroxy (lactim) form. For most 2-quinolone systems, the lactam form is thermodynamically more stable and predominates in solution and the solid state.[1] This preference is attributed to the greater stability of the amide bond compared to the iminol group and favorable intermolecular hydrogen bonding in the crystalline state.[1]

-

Amine-Imine Tautomerism: This equilibrium involves the migration of a proton from the amino group to a ring nitrogen atom, resulting in an imine tautomer. The stability of the amine versus the imine form is highly dependent on the electronic effects of the substituents and the aromaticity of the heterocyclic system.

The interplay of these two equilibria determines the overall tautomeric preference of this compound and its derivatives.

Quantitative Analysis of Tautomeric Equilibria

Substituent Effects

The electronic nature of substituents on the quinoline ring can significantly influence the position of the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomers by altering the electron density distribution within the molecule. For instance, studies on other heterocyclic systems have shown that the relative content of different tautomers can be controlled by the substituent effect.[2]

Table 1: Illustrative Substituent Effects on Tautomeric Equilibria in Heterocyclic Systems (Hypothetical Data for Quinolinones)

| Substituent at C-5 | Tautomer Ratio (Lactam:Lactim) | Tautomer Ratio (Amine:Imine) | Reference System |

| -NO₂ (EWG) | >99:1 | Likely favors Amine | General trend for 2-quinolones[1] |

| -H | >99:1 | Favors Amine | Unsubstituted 2-quinolone[1] |

| -NH₂ (EDG) | Predominantly Lactam | Equilibrium may shift slightly | Amine-substituted heterocycles[3] |

| -OCH₃ (EDG) | Predominantly Lactam | N/A | Substituted quinolones[1] |

Note: This table is illustrative and based on general principles observed in related heterocyclic systems. Specific experimental or computational data for this compound is needed for precise quantification.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. In the case of lactam-lactim equilibrium, the lactam (keto) form is generally more polar than the lactim (enol) form and is therefore favored in polar solvents.[4]

Table 2: Illustrative Solvent Effects on Lactam-Lactim Equilibrium (Hypothetical KT = [Lactim]/[Lactam] for a Substituted Quinolone)

| Solvent | Dielectric Constant (ε) | KT (Illustrative) | Predominant Form |

| n-Hexane | 1.88 | 0.05 | Lactam |

| Chloroform | 4.81 | 0.02 | Lactam |

| Acetone | 20.7 | 0.01 | Lactam |

| Ethanol | 24.6 | <0.01 | Lactam |

| Water | 80.1 | <<0.01 | Lactam |

Note: This table demonstrates the general trend of solvent effects on lactam-lactim equilibria. Actual KT values would need to be determined experimentally for this compound.

Experimental and Computational Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is employed to elucidate the tautomeric equilibria of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a known concentration (typically 5-10 mg/mL).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature. For enhanced sensitivity and structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Analysis:

-

Identify characteristic signals for each tautomer. For the lactam form, a broad singlet for the N-H proton (typically downfield) and a carbonyl signal in the ¹³C spectrum (around 160-170 ppm) are expected. The lactim form would show an O-H proton signal and an upfield shift for the C2 carbon.

-

For the amine-imine equilibrium, changes in the chemical shifts of the amino protons and the aromatic protons, as well as the appearance of an imine C=N signal in the ¹³C spectrum, would be indicative.

-

Quantify the tautomer ratio by integrating the well-resolved signals corresponding to each tautomer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the different tautomers have distinct absorption spectra.

Experimental Protocol:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity at a known concentration (typically 10⁻⁴ to 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Deconvolute the overlapping spectra of the tautomers to determine the contribution of each form.

-

The equilibrium constant (KT) can be calculated using the Beer-Lambert law, provided the molar extinction coefficients of the pure tautomers are known. These can often be estimated using "locked" derivatives (e.g., N-methyl for the lactam form and O-methyl for the lactim form).

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Computational Protocol:

-

Structure Building: Construct the 3D structures of all plausible tautomers of the this compound derivative using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a polarizable continuum model, PCM) to find the lowest energy conformation. A common level of theory is B3LYP with a 6-311++G(d,p) basis set.[5]

-

Energy Calculation: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers to predict their relative stabilities.

-

Spectra Simulation: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Visualizing Tautomerism and Analysis Workflows

Graphviz diagrams can be used to visualize the tautomeric equilibria and the workflow for their analysis.

References

- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Solvent and Light: An In-depth Technical Guide to the Solvatochromic Properties of 5-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The intrinsic sensitivity of certain molecules to their surrounding environment has paved the way for the development of sophisticated molecular probes. Among these, 5-aminoquinoline derivatives have garnered significant interest due to their pronounced solvatochromic properties, where the color of the molecule, as determined by its light absorption and emission, changes with the polarity of the solvent. This phenomenon is pivotal for understanding and visualizing molecular interactions in complex biological systems, making these compounds valuable tools in drug discovery and cellular imaging.

This technical guide provides a comprehensive overview of the core principles governing the solvatochromic behavior of 5-aminoquinoline derivatives. It details the underlying mechanism of intramolecular charge transfer (ICT), presents quantitative photophysical data, and offers meticulous experimental protocols for the synthesis and spectroscopic analysis of these versatile fluorescent probes.

The Heart of Solvatochromism: Intramolecular Charge Transfer

The solvatochromic properties of 5-aminoquinoline derivatives are primarily governed by an excited-state phenomenon known as intramolecular charge transfer (ICT). In these molecules, the amino group at the 5-position acts as an electron-donating group (donor), while the quinoline core functions as an electron-accepting moiety (acceptor).

Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a significant increase in the dipole moment of the excited state (μ_e) compared to the ground state (μ_g). Polar solvents can stabilize this highly polar excited state more effectively than the less polar ground state. This differential stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. The magnitude of this shift is directly related to the polarity of the solvent, providing a spectroscopic ruler for the local environment.

Caption: Experimental workflow for determining solvatochromic properties.

Conclusion

5-Aminoquinoline derivatives represent a powerful class of solvatochromic fluorophores with significant potential in chemical biology and drug development. Their photophysical properties, governed by the intramolecular charge transfer mechanism, are highly sensitive to the polarity of their environment. This in-depth guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and utilize these remarkable molecular probes for a wide range of applications, from fundamental studies of molecular interactions to the development of advanced diagnostic tools. The ability to rationally design and tune the solvatochromic response of these compounds will undoubtedly continue to fuel innovation in the field of fluorescent sensor technology.

The 5-Aminoquinolin-2(1H)-one Scaffold: A Promising Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, the 5-Aminoquinolin-2(1H)-one scaffold has emerged as a particularly versatile and promising pharmacophore. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, including its anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development endeavors based on this privileged chemical entity.

Anticancer Activity

The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives incorporating this core structure have exhibited potent antiproliferative activity against a range of human cancer cell lines. The primary mechanisms of action identified to date include the inhibition of key signaling kinases such as EGFR and HER-2, as well as the modulation of enzymes involved in cellular detoxification and DNA repair pathways like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Poly(ADP-ribose) polymerase (PARP).

Dual EGFR/HER-2 Inhibition

Certain this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two receptor tyrosine kinases that are often overexpressed in various cancers and play a crucial role in tumor growth and progression.

Table 1: Antiproliferative and Kinase Inhibitory Activities of a Representative this compound Derivative (Compound 5a)

| Cancer Cell Line | IC50 (nM) | Target Kinase | IC50 (nM) |

| MCF-7 (Breast) | 34 | EGFR | 87 |

| HER-2 | 33 |

Data compiled from a study on novel quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors.[1]

The inhibition of EGFR and HER-2 by this compound derivatives blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4][5][6]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NQO1 Inhibition

Derivatives of the this compound scaffold have also been investigated as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many solid tumors and is associated with cancer progression and chemoresistance.[7][8][9][10][11]

Table 2: Antiproliferative Activity of NQO1 Inhibitors Based on a Quinoline-5,8-dione Scaffold

| Compound | HeLaS3 (IC50, µM) | KB-vin (IC50, µM) |

| 6d | 0.44 ± 0.08 | 0.38 ± 0.04 |

| 7d | 0.51 ± 0.06 | 0.45 ± 0.05 |

Data from a study on amino-quinoline-5,8-dione derivatives as NQO1 inhibitors.[12]

NQO1 is regulated by the Keap1-Nrf2 pathway and plays a role in protecting cancer cells from oxidative stress. Inhibition of NQO1 can lead to increased reactive oxygen species (ROS) and enhanced cancer cell death.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, NQO1 enzyme, and the this compound derivative at various concentrations.

-

Initiation: Start the reaction by adding the substrate (e.g., a quinone) and the cofactor (NADH or NADPH).

-

Monitoring: Monitor the decrease in absorbance of the cofactor over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

PARP-1 Inhibition

The this compound scaffold has also been explored for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage response, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA mutations.[12][13][14][15][16]

Table 3: PARP-1 Inhibitory Activity of Quinoxaline-Based Analogs

| Compound | PARP-1 IC50 (nM) |

| 5 | 3.05 |

| 8a | 2.31 |

| Olaparib (control) | 4.40 |

Data from a study on quinoxaline-based derivatives as PARP-1 inhibitors.[5][9]

PARP-1 is recruited to sites of single-strand DNA breaks. It catalyzes the synthesis of poly(ADP-ribose) chains, which recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of DNA damage and cell death.

A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[17][18][19][20][21]

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Reaction Setup: Add PARP-1 enzyme, activated DNA, biotinylated NAD+, and the this compound inhibitor at various concentrations.

-

Incubation: Incubate to allow the PARP-1 reaction to proceed.

-

Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

-

Measurement: Measure the luminescence, which is proportional to PARP-1 activity.

-

Data Analysis: Calculate the IC50 value of the inhibitor.

Antimicrobial Activity

The this compound scaffold has also been identified as a valuable template for the design of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 4: Antimicrobial Activity of 5-Aminoquinoline Derivatives

| Compound | E. coli (Zone of Inhibition, mm) | X. campertris (Zone of Inhibition, mm) | Antifungal Activity (% Inhibition) |

| 3a | 22 | 20 | 60 |

| 3e | 20 | 23 | 68 |

| 3f | 18 | 21 | 65 |

Data from a study on the antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives.[15]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a series of two-fold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

Observation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that shows no visible growth.

Neuroprotective Effects

Derivatives of the quinoline scaffold have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases. The this compound core has been incorporated into molecules designed to inhibit key enzymes involved in neuronal apoptosis and cell cycle dysregulation, such as Cyclin-dependent kinase 5 (CDK5).[27]

CDK5 Inhibition

Dysregulation of CDK5 activity is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease. The this compound scaffold has been utilized to develop potent CDK5 inhibitors.

In neurodegenerative conditions, the cleavage of p35 to p25 leads to the hyperactivation of CDK5. This aberrant CDK5 activity results in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[1][28][29][30][31]

-

Reaction Components: Combine recombinant CDK5/p25 enzyme, a suitable substrate (e.g., histone H1), and ATP in a reaction buffer.

-

Inhibitor Addition: Add the this compound derivative at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C to allow for phosphorylation of the substrate.

-

Detection: The amount of ADP produced can be quantified using a variety of methods, such as a luminescence-based assay (e.g., ADP-Glo™).[32]

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Anti-inflammatory Activity

The quinoline nucleus is present in several compounds with anti-inflammatory properties. While specific data for the this compound scaffold is an active area of research, related quinoline derivatives have shown the ability to modulate inflammatory pathways.[16][33][34][35][36][37]

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[36][38]

-

Animal Grouping: Divide rats into control, standard (e.g., indomethacin-treated), and test groups (treated with the this compound derivative).

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Other Biological Activities

β2-Adrenoceptor Agonism

Derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists with potential applications in the treatment of respiratory diseases like asthma and COPD.[13]

Table 5: β2-Adrenoceptor Agonistic Activity

| Compound | EC50 (pM) |

| 9g | 36 |

| (R)-18c | 21 |

Data from a study on novel β2-adrenoceptor agonists.[13]

Activation of the β2-adrenoceptor by an agonist leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation.[33][39][40][41][42]

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. The ability to modulate diverse biological targets such as kinases, DNA repair enzymes, and G-protein coupled receptors underscores the significant therapeutic potential of this scaffold. The detailed experimental protocols and signaling pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further exploration and optimization of this compound-based compounds as novel therapeutic agents for a variety of human diseases. The continued investigation of this promising scaffold is anticipated to yield new and effective treatments for some of the most challenging medical conditions.

References

- 1. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. scitechnol.com [scitechnol.com]

- 8. Frontiers | Pan-cancer and single-cell analysis reveal the prognostic value and immune response of NQO1 [frontiersin.org]

- 9. Pan-cancer and single-cell analysis reveal the prognostic value and immune response of NQO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP1 - Wikipedia [en.wikipedia.org]

- 13. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases | MDPI [mdpi.com]

- 15. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. protocols.io [protocols.io]

- 24. files.core.ac.uk [files.core.ac.uk]

- 25. sanfordguide.com [sanfordguide.com]

- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]

- 32. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. atsjournals.org [atsjournals.org]

- 34. benchchem.com [benchchem.com]

- 35. benchchem.com [benchchem.com]

- 36. scielo.br [scielo.br]

- 37. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 38. benchchem.com [benchchem.com]

- 39. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. ClinPGx [clinpgx.org]

- 42. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

The Luminescent World of Substituted Quinolinones: A Technical Guide to their Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Substituted quinolinones are a class of heterocyclic compounds that have garnered significant attention in recent years owing to their remarkable fluorescent properties. Their intrinsic luminescence, coupled with the tunability of their photophysical characteristics through synthetic modification, has positioned them as invaluable tools in various scientific disciplines, particularly in biomedical research and drug development. This in-depth technical guide provides a comprehensive overview of the core fluorescent properties of substituted quinolinones, detailing their quantitative data, experimental characterization protocols, and applications in biological imaging.

Core Fluorescent Properties: A Quantitative Overview

The fluorescence of substituted quinolinones is dictated by their chemical structure, with modifications to the quinolinone core significantly influencing their absorption and emission characteristics. Key parameters such as absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_F_) are crucial for evaluating their suitability for specific applications. The following table summarizes these quantitative data for a selection of substituted quinolinones, showcasing the impact of different substituents on their photophysical properties.

| Compound/Probe Name | Substituent(s) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Solvent/Conditions | Reference |

| QNO | Quinoline derivative with o-phenylenediamine | 408 | 535 | 127 | - (12-fold enhancement) | Aqueous buffer | [1] |

| TFMAQ-8Ar derivative (3) | 8-phenyl substituted amino-quinoline | ~410 | ~473 | ~63 | High in non-polar solvents | n-hexane | [2][3] |

| TFMAQ-8Ar derivative (3) | 8-phenyl substituted amino-quinoline | ~420 | ~527 | ~107 | Low in polar solvents | Chloroform | [2][3] |

| Quinolinone Derivative (11l) | Optimized side chains | - | - | - | Potent IL-2 inhibitor | - | [4] |

| Quinoline Derivative | Protonated with Trifluoroacetic Acid | - | - | - | >50-fold enhancement | - | [5] |

Experimental Protocols: Characterizing Fluorescent Properties

Accurate and reproducible characterization of the fluorescent properties of substituted quinolinones is paramount. The following are detailed methodologies for key experiments.

Absorption and Fluorescence Spectroscopy

This protocol outlines the standard procedure for measuring the absorption and fluorescence spectra of a substituted quinolinone.

Materials:

-

Substituted quinolinone sample

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, PBS)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the quinolinone derivative in a suitable solvent at a concentration of 1-10 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent for analysis. The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

-

Absorption Spectrum:

-

Record a baseline spectrum of the solvent using the UV-Vis spectrophotometer.

-

Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λ_abs_).

-

-

Fluorescence Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the λ_abs_ determined in the previous step.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λ_em_).

-

-

Data Analysis: Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum (Stokes Shift = λ_em_ - λ_abs_).

Determination of Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is a common approach.[6][7]

Materials:

-

Substituted quinolinone sample solution

-

Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

-

Spectroscopic grade solvents

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer with a corrected emission spectrum function

Procedure:

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and the test quinolinone at different concentrations, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1).[7] Use the same solvent for both the standard and the sample if possible. If different solvents are used, their refractive indices must be taken into account in the calculation.[6]

-

Absorption Measurements: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-